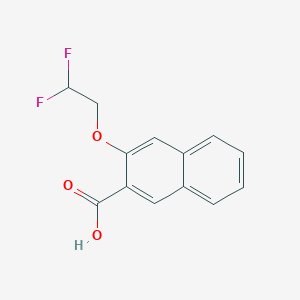

3-(2,2-Difluoroethoxy)-2-naphthoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of mono- and difluoronaphthoic acids, including similar compounds to 3-(2,2-Difluoroethoxy)-2-naphthoic acid, involves complex chemical processes. Tagat et al. (2002) describe viable syntheses for several mono- and difluorinated naphthoic acids, highlighting the elaboration of commercial fluorinated phenylacetic acids to 2-(fluoroaryl)glutaric acids, selective hydrolysis, intramolecular Friedel-Crafts cyclization, and aromatization to furnish the target structures (Tagat et al., 2002).

Molecular Structure Analysis

The study of supramolecular assemblies of 2-hydroxy-3-naphthoic acid with N-heterocycles by Pang et al. (2015) illustrates the importance of weak interactions, including hydrogen bonds and aromatic stacking interactions, in directing the packing modes of molecular crystals. These interactions are crucial for understanding the molecular structure of compounds like 3-(2,2-Difluoroethoxy)-2-naphthoic acid (Pang et al., 2015).

Chemical Reactions and Properties

Research on the chemical reactions and properties of related naphthoic acids reveals the significance of the functional groups and their influence on chemical behavior. The study by Adachi et al. (1999) on the ring cleavage of 1-hydroxy-2-naphthoate, an intermediate in the degradative pathway of certain compounds, provides insight into the reactivity of similar naphthoic acids (Adachi et al., 1999).

Physical Properties Analysis

The physical properties of naphthoic acids, including their crystal structures and thermal behaviors, are critical for their application in various fields. The work by Fitzgerald and Gerkin (1993) on the redetermination of the structures of naphthoic acids emphasizes the role of molecular packing and intermolecular interactions in determining physical properties (Fitzgerald & Gerkin, 1993).

Chemical Properties Analysis

The chemical properties of 3-(2,2-Difluoroethoxy)-2-naphthoic acid can be inferred from studies on similar compounds. For instance, Mishra et al. (2005) explored the photophysical and photochemical properties of 1-hydroxy-2-naphthoic acid, providing valuable information on the behavior of fluorinated derivatives in different conditions (Mishra et al., 2005).

Wissenschaftliche Forschungsanwendungen

Catalytic Synthesis of Arylamides

Arylamides of 3-hydroxy-2-naphthoic acid are utilized in producing organic azo pigments, medicines, and pesticides. The study identifies phosphorus trichloride as an effective catalyst for synthesizing anilide 3-hydroxy-2-naphthoic acid under mild conditions, contributing to higher yield and quality of the product (Shteinberg, 2022).

Spectrofluorimetric Analysis

A method for determining 3-hydroxy-2-naphthoic acid in river water employs its ternary complex with zirconium (IV) and β-cyclodextrin. This technique enhances fluorescence intensity, offering a sensitive means of detection and quantification in environmental analysis (Cañada-Cañada & Rodríguez-Cáceres, 2006).

Inclusion Compounds and Co-crystal Formation

Hydroxynaphthoic acids, including 6-hydroxy-2-naphthoic acid, form inclusion compounds and salts with various substances, demonstrating their potential in creating new molecular structures stabilized by host-guest hydrogen bonds (Jacobs et al., 2010).

Photophysics and Proton Transfer

The photophysical and photochemical properties of hydroxy naphthoic acids, like 3-hydroxy-2-naphthoic acid, show potential applications in materials science, particularly due to their unique fluorescence characteristics and behavior in various media (Mishra et al., 2006).

Wirkmechanismus

Target of Action

It’s structurally similar to certain indole derivatives , which are known to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Based on its structural similarity to certain indole derivatives , it may interact with its targets in a similar manner. Indole derivatives are known to bind to their targets and induce changes that lead to various biological effects .

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, are known to influence a variety of biochemical pathways . These pathways and their downstream effects contribute to the diverse biological activities of indole derivatives .

Result of Action

Given its structural similarity to certain indole derivatives , it may exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It’s worth noting that environmental conditions can significantly impact the effectiveness of similar compounds . Factors such as temperature, pH, and presence of other substances can affect the stability and activity of the compound .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(2,2-difluoroethoxy)naphthalene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2O3/c14-12(15)7-18-11-6-9-4-2-1-3-8(9)5-10(11)13(16)17/h1-6,12H,7H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIZBUSSKHRPFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)O)OCC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-methyl 2-(6-acetamido-2-((3,4-dimethylbenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2482752.png)

![Ethyl 5-hydroxy-2-methyl-4-[(piperidin-1-yl)methyl]-1-benzofuran-3-carboxylate hydrochloride](/img/structure/B2482756.png)

![N-[[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-(cyclohexen-1-yl)methanamine](/img/structure/B2482757.png)

![N-(4-Ethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2-yl]acetamide](/img/structure/B2482758.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)oxalamide](/img/structure/B2482759.png)